Cas no 503292-68-0 (ethyl 4-chloro-2-sulfanylbenzoate)

エチル4-クロロ-2-スルファニル安息香酸エステル(ethyl 4-chloro-2-sulfanylbenzoate)は、有機合成において重要な中間体として利用される化合物です。分子内にクロロ基(-Cl)とスルファニル基(-SH)を有し、これらが求電子置換反応や求核置換反応の活性点として機能します。特に医薬品や農薬の合成において、骨格構築や官能基変換の際に有用です。高い反応性と選択性を兼ね備えており、多段階合成プロセスでの利用が可能です。また、結晶性が良好なため精製が容易で、安定性にも優れています。

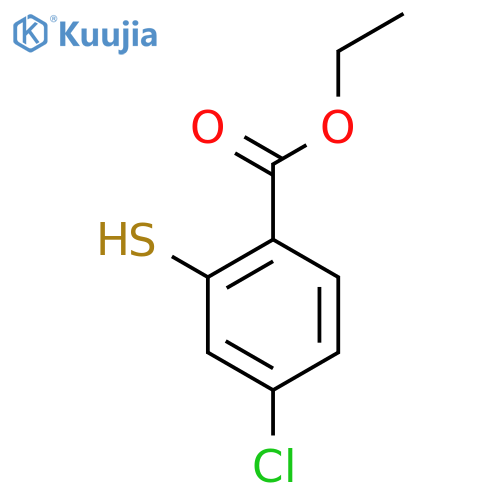

503292-68-0 structure

商品名:ethyl 4-chloro-2-sulfanylbenzoate

CAS番号:503292-68-0

MF:C9H9ClO2S

メガワット:216.684560537338

CID:4008083

ethyl 4-chloro-2-sulfanylbenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-chloro-2-mercapto-, ethyl ester

- ethyl 4-chloro-2-sulfanylbenzoate

-

ethyl 4-chloro-2-sulfanylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-49272910-10.0g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 10.0g |

$2708.0 | 2023-01-31 | |

| Enamine | BBV-49272910-1.0g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 1.0g |

$821.0 | 2023-01-31 | |

| Enamine | BBV-49272910-2.5g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 2.5g |

$1701.0 | 2023-10-28 | |

| Enamine | BBV-49272910-5g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 5g |

$2154.0 | 2023-10-28 | |

| Enamine | BBV-49272910-1g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 1g |

$821.0 | 2023-10-28 | |

| Enamine | BBV-49272910-5.0g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 5.0g |

$2154.0 | 2023-01-31 | |

| Enamine | BBV-49272910-10g |

ethyl 4-chloro-2-sulfanylbenzoate |

503292-68-0 | 95% | 10g |

$2708.0 | 2023-10-28 |

ethyl 4-chloro-2-sulfanylbenzoate 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

503292-68-0 (ethyl 4-chloro-2-sulfanylbenzoate) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量